molecular formula C18H27BrN2O2 B2755699 tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286275-89-5

tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2755699
CAS No.: 1286275-89-5
M. Wt: 383.33
InChI Key: FTODVJVFGIOOIQ-UHFFFAOYSA-N
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Description

tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C18H27BrN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a piperidinyl group, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromobenzyl)piperidine under specific reaction conditions. The process may include steps such as:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to these targets, while the piperidinyl group can modulate the compound’s activity. The tert-butyl group may influence the compound’s stability and solubility, affecting its overall efficacy .

Comparison with Similar Compounds

tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and binding properties.

    tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with molecular targets.

    tert-Butyl [1-(2-methylbenzyl)piperidin-4-yl]methylcarbamate: The methyl group can impact the compound’s hydrophobicity and overall chemical behavior.

Properties

IUPAC Name

tert-butyl N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTODVJVFGIOOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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